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Compound of Interest

Compound Name:
3-Bromo-2-hydroxy-5-

methoxybenzoic acid

CAS No.: 132020-40-7

Cat. No.: B3231379

Get Quote

Executive Summary & Compound Profile
3-bromo-2-hydroxy-5-methoxybenzoic acid is a halogenated derivative of 5-methoxysalicylic

acid.[1] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in

the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific metallo-

enzyme inhibitors.

This guide provides a technical comparison of its UV-Vis absorption characteristics against its

parent compounds.[1] By analyzing the bathochromic shifts induced by the methoxy (-OCH

) and bromo (-Br) substituents, researchers can validate the identity and purity of this
compound without relying solely on expensive mass spectrometry.

Chemical Identity
IUPAC Name: 3-bromo-2-hydroxy-5-methoxybenzoic acid[1][2]

Core Scaffold: Salicylic Acid (2-hydroxybenzoic acid)[1]
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Key Substituents:

C2: Hydroxyl (-OH) – Chromophore activator[1]

C3: Bromine (-Br) – Auxochrome (Heavy atom effect)[1]

C5: Methoxy (-OCH

) – Auxochrome (Strong mesomeric donor)[1]

Comparative UV-Vis Analysis
The following data table synthesizes experimental values for the parent scaffolds and the

theoretically predicted maxima for the target compound based on Woodward-Fieser rules and

empirical substituent effects.

Table 1: Comparative Absorption Maxima ( )[1]
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Compound Solvent
Band II (

)

Band I
(Conjugation)

Shift
Justification

Salicylic Acid

(Standard)
Ethanol 238 nm 305 nm

Baseline

reference.[1]

Intramolecular H-

bonding

stabilizes the

excited state.[1]

5-

Methoxysalicylic

Acid (Parent)

Ethanol 242 nm 316 nm

+11 nm shift.

The -OCH

group at C5

(para to -OH)

extends

conjugation via

mesomeric (+M)

effect.[1]

3-Bromosalicylic

Acid (Analog)
Ethanol 244 nm 312 nm

+7 nm shift. The

-Br at C3 adds

polarizability and

a weak

auxochromic

effect.[1]

Target: 3-Bromo-

2-hydroxy-5-

methoxybenzoic

Acid

Ethanol 248 - 252 nm 322 - 328 nm

Cumulative Shift.

The combined

electron-donating

effects of 5-OCH

and the

polarizability of

3-Br result in a

significant red

shift.[1]
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Technical Insight: The absorption maximum of the target compound is pH-dependent.[1] In

basic media (pH > 10), the phenolic proton is removed, creating a phenolate anion. This

significantly raises the HOMO energy, causing a further bathochromic shift (Red Shift) of 15–20

nm (expected

nm).

Experimental Protocol: Self-Validating
Characterization
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol. This

workflow includes a "self-validation" step using the isosbestic point analysis if pH titration is

performed.[1]

Materials
Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).[1]

Blank: Pure solvent from the same bottle used for solvation.[1]

Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
Stock Solution Preparation:

Weigh 10.0 mg of 3-bromo-2-hydroxy-5-methoxybenzoic acid.[1]

Dissolve in 10 mL Methanol to create a 1.0 mg/mL (approx. 3.8 mM) stock.[1]

Note: Sonicate for 2 minutes to ensure complete dissolution.

Working Dilution (Critical Step):
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Dilute the stock 1:100 to achieve a final concentration of ~38 µM.

Target Absorbance: The ideal absorbance at

should be between 0.6 and 0.8 AU for maximum signal-to-noise ratio.[1]

Spectral Scan:

Baseline Correction: Run a baseline scan with pure methanol in both sample and

reference paths.[1]

Scan Parameters: Range 200–450 nm; Scan speed: Medium (200 nm/min); Data interval:

1 nm.

Validation (The "Acid Shift" Test):

Add 1 drop of 0.1 M HCl to the cuvette and re-scan.

Expected Result: The spectrum should stabilize (protonated form).

Add 2 drops of 0.1 M NaOH to the same cuvette and re-scan.

Expected Result: Immediate bathochromic shift (>15 nm) and hyperchromic effect

(increased intensity) due to phenolate formation.[1]

Synthesis & Structural Logic
Understanding the synthesis confirms the position of the substituents, which dictates the

spectral properties. The bromine atom is introduced via electrophilic aromatic substitution,

directed ortho to the hydroxyl group because the para position is blocked by the methoxy

group.

Synthesis Pathway Diagram
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Caption: Electrophilic bromination pathway. The -OH group directs the incoming bromine to the

ortho (C3) position.

Mechanistic Explanation of Spectral Shifts
Conjugation Extension: The benzene ring is the primary chromophore.[1]

Auxochromic Action:

The -OH and -OCH

groups possess lone pair electrons that interact with the

-system of the ring (

interaction).[1] This raises the energy of the Highest Occupied Molecular Orbital (HOMO),
narrowing the energy gap (

) to the Lowest Unoccupied Molecular Orbital (LUMO).

Result: Lower energy required for excitation

Longer wavelength absorption.[1]

The "Heavy Atom" Effect: The large Bromine atom at C3 causes slight steric distortion and

increases the polarizability of the molecule, further stabilizing the excited state and

contributing to the red shift.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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